4-bromo-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Description
Sulfonamides are a group of compounds that were the first among the chemotherapeutic agents to be used for the curing and prevention of bacterial infection in human beings . The compound you mentioned seems to be a type of sulfonamide, given its structural features. It contains a sulfonamide group (-SO2NH2), a bromobenzene group, and a fluorophenyl group.
Scientific Research Applications
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are very important for Type II mechanisms in photodynamic therapy, indicating potential for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Analgesic Applications
- Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, exhibited promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting potential as therapeutic agents (Küçükgüzel et al., 2013).
Antitumor Activity
- Research on 2-benzylthio-4-chlorobenzenesulfonamide derivatives has shown remarkable activity and selectivity toward non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines. This indicates their potential as lead compounds in developing new cancer therapies (Sławiński & Brzozowski, 2006).
Antagonistic and Inhibitory Effects
- Studies on benzenesulfonamide derivatives have explored their potential as cyclooxygenase-2 (COX-2) inhibitors, with significant implications for treating conditions such as rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom into these compounds notably increased COX-1/COX-2 selectivity, leading to the identification of potent and selective COX-2 inhibitors (Hashimoto et al., 2002).
Properties
IUPAC Name |
4-bromo-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O2S2/c1-12-17(25-18(22-12)13-2-6-15(20)7-3-13)10-11-21-26(23,24)16-8-4-14(19)5-9-16/h2-9,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNASCOMMPDRZPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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